![molecular formula C13H18N2O3S B5089276 N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide, also known as DSCB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. DSCB is a cyclobutane derivative that has been synthesized using various methods.
Mechanism of Action
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide acts as a selective blocker of ion channels by binding to a specific site on the channel protein. This binding prevents the channel from opening and allows for the selective inhibition of channel activity. The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been studied extensively in vitro and in vivo, and it has been shown to be a potent and selective blocker of ion channels.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been shown to have significant biochemical and physiological effects in cells and animals. It has been shown to reduce pain sensation in animal models of neuropathic pain and to reduce inflammation in animal models of arthritis. N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has also been shown to have potential applications in the treatment of other diseases, such as epilepsy, where it has been shown to reduce seizure activity in animal models.
Advantages and Limitations for Lab Experiments
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for ion channels. It has also been shown to have low toxicity in animal models, making it a safe and effective tool for research. However, N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has limitations, including its high cost and limited availability, which may restrict its use in some labs.
Future Directions
There are several future directions for the research and development of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide. One direction is the development of new synthesis methods to increase the yield and purity of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide. Another direction is the identification of new ion channels that can be targeted by N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide, which may have potential applications in the treatment of other diseases. Additionally, the use of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide in combination with other drugs may lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide is a compound that has significant potential for use in scientific research. Its selective blocking of ion channels has been shown to have significant biochemical and physiological effects, including the reduction of pain and inflammation. While there are limitations to its use, the future directions for research and development of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide are promising and may lead to new therapies for various diseases.
Synthesis Methods
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide can be synthesized using various methods, including the reaction of 4-(dimethylamino)sulfonylphenylacetic acid with cyclobutanone in the presence of a base. Another method involves the reaction of 4-(dimethylamino)sulfonylphenylacetic acid with cyclobutanecarboxylic acid chloride in the presence of a base. These methods have been used to produce N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide in high yields and purity.
Scientific Research Applications
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been used in various scientific research applications, including as a tool to study the function of ion channels in cells. It has been shown to selectively block the activity of certain ion channels, such as the Nav1.7 sodium channel, which is involved in pain sensation. N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has also been used to study the function of other ion channels, such as the TRPV1 channel, which is involved in temperature sensation.
properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-15(2)19(17,18)12-8-6-11(7-9-12)14-13(16)10-4-3-5-10/h6-10H,3-5H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICKBRUJIDUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


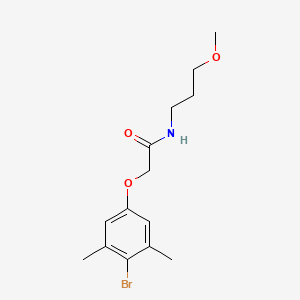
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
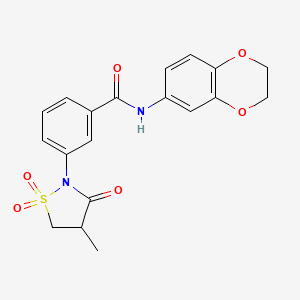

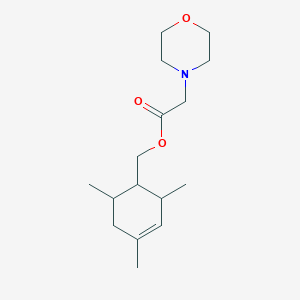

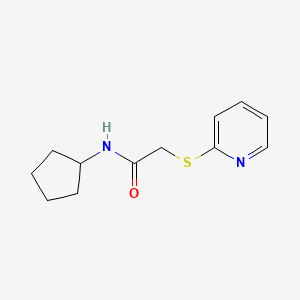

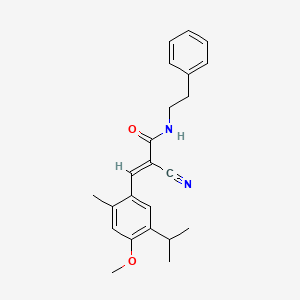
![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)